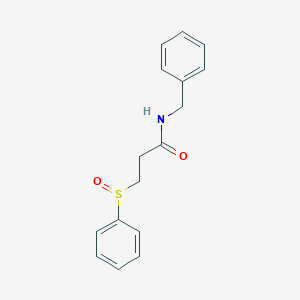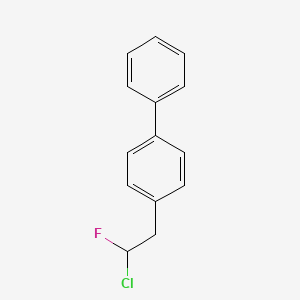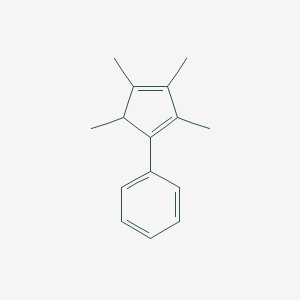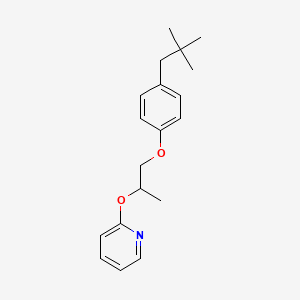
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine is a heterocyclic compound characterized by the presence of a thiadiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-diphenyl-1,3,4-thiadiazolidine with 2,2-dimethylpropylidene under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine ring to its corresponding thiadiazoline or thiadiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and substituted derivatives of the parent compound.
Applications De Recherche Scientifique
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1,3,4-thiadiazolidine: A structurally related compound with similar chemical properties.
5-(2,2-Dimethylpropylidene)-imidazolidine-2,4-dione: Another heterocyclic compound with comparable reactivity.
Uniqueness
5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine is unique due to its specific substitution pattern and the presence of the thiadiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
| 138061-89-9 | |
Formule moléculaire |
C19H22N2S |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C19H22N2S/c1-18(2,3)14-17-20-21-19(22-17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,20-21H,1-3H3 |
Clé InChI |
IDUMIGCUDNOUHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C1NNC(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

